N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)thiourea, typically involves the reaction of isothiocyanates with amines. Such reactions have been extensively studied, offering insights into the mechanistic pathways and conditions favorable for the synthesis of thiourea compounds. For example, studies have demonstrated the successful synthesis and characterization of various thiourea derivatives, highlighting the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and desired selectivity (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray diffraction methods, providing detailed insights into the arrangement of atoms within the molecule. Such analyses reveal the planarity of the thiourea core and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with other molecules. For instance, research on thiourea derivatives shows the stabilizing effects of intramolecular hydrogen bonds and the spatial arrangement conducive to specific chemical reactions (Saeed & Parvez, 2005).
Scientific Research Applications
Spectroscopic and Computational Analysis
Thiourea derivatives have been extensively studied through experimental and computational methods to understand their molecular structure, vibrational modes, and potential energy distribution. For example, a study on a new thiourea derivative presented a comprehensive analysis using IR and Raman spectra, highlighting the molecule's stability, reactive sites, and potential for noncovalent interactions. This kind of research aids in the material science domain, particularly in understanding molecular interactions and stability (Anna Bielenica et al., 2020).
Bioremediation Technologies
Thiourea derivatives have been applied in enhancing the bioavailability of pollutants like diuron in contaminated soils, significantly improving biodegradation rates. This involves using cyclodextrin-based systems alongside bacterial consortia to achieve almost complete mineralization of pollutants, showcasing the potential of thiourea derivatives in environmental cleanup and bioremediation (J. Villaverde et al., 2012).
Enzyme Inhibition and Mercury Sensing
Some thiourea derivatives exhibit significant enzyme inhibition, particularly against acetylcholinesterase and butyrylcholinesterase, making them potential candidates for therapeutic applications. Additionally, their ability to act as sensing probes for mercury detection through spectrofluorimetric techniques highlights their utility in environmental monitoring and public health (F. Rahman et al., 2021).
Organocatalysis
The inclusion of thiourea derivatives in organocatalysis, particularly those with specific functional groups, has been demonstrated to significantly affect catalyst design and efficiency. These studies provide insights into the role of thiourea derivatives in synthesizing complex molecules and their potential applications in chemical manufacturing (Katharina M. Lippert et al., 2012).
Spectroscopic and Docking Properties
Research into the spectroscopic properties, molecular dynamics, and docking properties of thiourea derivatives, such as those analyzing non-linear optical properties and charge transfer phenomena, provides a foundation for developing new materials with specialized functions, including potential therapeutic agents (Y. Sheena Mary et al., 2016).
properties
IUPAC Name |
1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O3S/c1-22-10-4-6-14(23-2)12(8-10)21-16(25)20-9-3-5-13(11(17)7-9)24-15(18)19/h3-8,15H,1-2H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOETWUSAPKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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